molecular formula C8H9NO4 B3374820 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041605-13-3

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B3374820
CAS No.: 1041605-13-3
M. Wt: 183.16 g/mol
InChI Key: ZSJTUWFIMLIJIB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of ethylene glycol with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and specialized equipment to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of biological processes and the development of new drugs.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, pyridine derivatives, and other hydroxylated carboxylic acids.

  • Uniqueness: The presence of the hydroxyethyl group and the specific arrangement of the pyridine ring contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2-hydroxyethyl)-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-3-9-5-6(8(12)13)1-2-7(9)11/h1-2,5,10H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJTUWFIMLIJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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